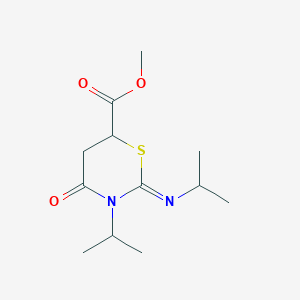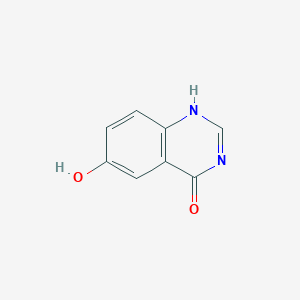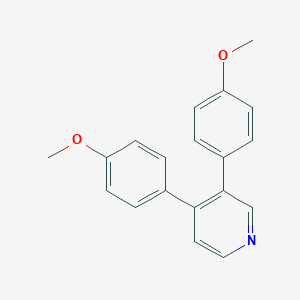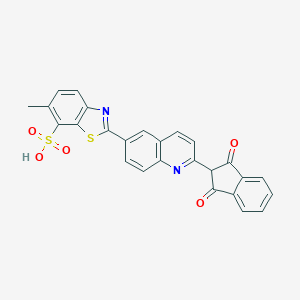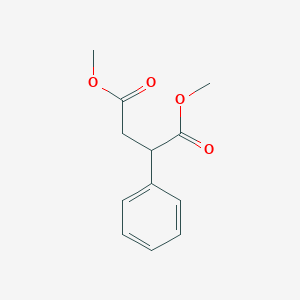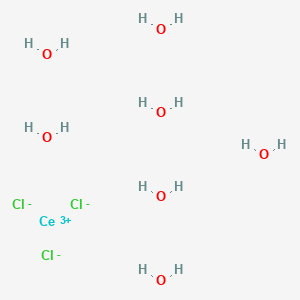
锂离子
概述
描述
The lithium cation (Li⁺) is a positively charged ion of lithium, an alkali metal with the atomic number 3. Lithium is the lightest metal and the least dense solid element. It is highly reactive and flammable, and it is stored in mineral oil to prevent it from reacting with moisture and oxygen in the air. The lithium cation plays a crucial role in various applications, including medicine, chemistry, and industry .
科学研究应用
Chemistry
In chemistry, lithium cations are used in the synthesis of various organolithium compounds, which are important reagents in organic synthesis. They are also used in the production of lithium-based batteries, which are widely used in portable electronic devices and electric vehicles .
Biology and Medicine
Lithium cations are used in medicine as mood stabilizers for the treatment of bipolar disorder. They help to regulate mood swings and reduce the risk of suicide in patients with bipolar disorder. The exact mechanism of action is not fully understood, but it is believed to involve the modulation of neurotransmitter activity and the inhibition of certain enzymes .
Industry
In industry, lithium cations are used in the production of high-strength glass and ceramics, as well as in the manufacture of lubricating greases. They are also used in the production of aluminum-lithium alloys, which are used in the aerospace industry due to their high strength-to-weight ratio .
作用机制
The precise mechanism of action of lithium cations in biological systems is not fully understood. it is believed that lithium cations exert their effects by interacting with the transport of monovalent or divalent cations in neurons. They may also inhibit enzymes such as glycogen synthase kinase 3 and inositol phosphatases, or modulate glutamate receptors . These interactions help to stabilize mood and reduce the symptoms of bipolar disorder.
安全和危害
未来方向
The battery cell formation is one of the most critical process steps in lithium-ion battery (LIB) cell production . Enhanced battery technologies are poised to further expand voltage windows and harness conversion or metal electrodes to elevate energy density, thereby magnifying the significance of cell formation in the battery realm .
准备方法
Synthetic Routes and Reaction Conditions
Lithium cations can be prepared through several synthetic routes. One common method involves the reaction of lithium metal with water, producing lithium hydroxide and hydrogen gas:
2Li+2H2O→2LiOH+H2
Another method involves the reaction of lithium carbonate with hydrochloric acid, yielding lithium chloride and carbon dioxide:
Li2CO3+2HCl→2LiCl+CO2+H2O
Industrial Production Methods
Industrially, lithium is extracted from mineral ores such as spodumene and lepidolite. The ore is first crushed and heated to convert it into a more reactive form. It is then treated with sulfuric acid to produce lithium sulfate, which is further processed to obtain lithium carbonate. Lithium carbonate is then converted to lithium chloride, which can be electrolyzed to produce lithium metal and lithium cations .
化学反应分析
Types of Reactions
The lithium cation undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: Lithium cations can participate in redox reactions, where they are reduced to lithium metal.
Substitution Reactions: Lithium cations can replace other cations in compounds due to their high reactivity.
Complexation Reactions: Lithium cations can form complexes with various ligands, such as crown ethers and cryptands.
Common Reagents and Conditions
Oxidation-Reduction: Lithium cations can be reduced using strong reducing agents like sodium or potassium.
Substitution: Lithium cations can replace sodium or potassium cations in salts under appropriate conditions.
Complexation: Lithium cations form stable complexes with ligands in polar solvents like water or ethanol.
Major Products
Lithium Hydroxide: Formed from the reaction of lithium cations with water.
Lithium Carbonate: Produced from the reaction of lithium cations with carbonate ions.
Lithium Chloride: Formed from the reaction of lithium cations with chloride ions.
相似化合物的比较
Similar Compounds
- Sodium Cation (Na⁺)
- Potassium Cation (K⁺)
- Magnesium Cation (Mg²⁺)
Comparison
While lithium cations share some similarities with other alkali metal cations like sodium and potassium, they also exhibit unique properties. For example, lithium cations have a much smaller ionic radius compared to sodium and potassium cations, which allows them to interact more strongly with certain ligands and enzymes. Additionally, lithium cations can form stable complexes with ligands that do not readily complex with sodium or potassium cations .
属性
IUPAC Name |
lithium(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBGRARXTFLTSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169612 | |
| Record name | Lithium cation | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
7.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lithium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005949 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Violent reaction | |
| Record name | Lithium cation | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01356 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The precise mechanism of action of Li+ as a mood-stabilizing agent is currently unknown. It is possible that Li+ produces its effects by interacting with the transport of monovalent or divalent cations in neurons. An increasing number of scientists have come to the conclusion that the excitatory neurotransmitter glutamate is the key factor in understanding how lithium works. Lithium has been shown to change the inward and outward currents of glutamate receptors (especially GluR3), without a shift in reversal potential. Lithium has been found to exert a dual effect on glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level, neither too much nor too little. It is postulated that too much glutamate in the space between neurons causes mania, and too little, depression. Another mechanism by which lithium might help to regulate mood include the non-competitive inhibition of an enzyme called inositol monophosphatase. Alternately lithium's action may be enhanced through the deactivation of the GSK-3B enzyme. The regulation of GSK-3B by lithium may affect the circadian clock. GSK-3 is known for phosphorylating and thus inactivating glycogen synthase. GSK-3B has also been implicated in the control of cellular response to damaged DNA. GSK-3 normally phosphorylates beta catenin, which leads to beta catenin degratation. When GSK-3 is inhibited, beta catenin increases and transgenic mice with overexpression of beta catenin express similar behaviour to mice treated with lithium. These results suggest that increase of beta catenin may be a possible pathway for the therapeutic action of lithium. | |
| Record name | Lithium cation | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01356 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
17341-24-1, 7439-93-2 | |
| Record name | Li1+ | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17341-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lithium cation | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017341241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium cation | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01356 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lithium cation | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LITHIUM CATION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H8Z5UER66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lithium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005949 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
190 °C | |
| Record name | Lithium cation | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01356 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lithium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005949 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

